An In-depth Technical Guide to the Structure Elucidation of Rabeprazole Sulfone N-oxide
An In-depth Technical Guide to the Structure Elucidation of Rabeprazole Sulfone N-oxide
This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of Rabeprazole Sulfone N-oxide, a significant impurity and over-oxidized by-product in the synthesis of the proton pump inhibitor, Rabeprazole.[1] This document is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering field-proven insights into the multi-faceted analytical approach required for unambiguous molecular characterization.
Preamble: The Genesis and Significance of an Impurity
In the landscape of pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[2] Rabeprazole, chemically known as 2-[([4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl)sulfinyl]-1H-benzimidazole, is susceptible to oxidation during its synthesis and storage. The primary metabolic and degradation pathways involve the sulfur atom of the sulfinyl group and the pyridine nitrogen.
Rabeprazole Sulfone N-oxide emerges as a product of excessive oxidation, where both the sulfinyl group of the parent molecule is oxidized to a sulfone, and the pyridine nitrogen is converted to an N-oxide.[1] Its presence in the active pharmaceutical ingredient (API) necessitates a robust analytical strategy for its identification, quantification, and control. This guide delineates such a strategy, grounded in the principles of spectroscopic and chromatographic analysis.
The Strategic Approach to Structure Elucidation
The definitive identification of an unknown compound like Rabeprazole Sulfone N-oxide is not a linear process but rather a convergent analytical workflow. Each technique provides a piece of the structural puzzle, and the final structure is confirmed when all data points are in consensus. Our approach is a self-validating system, where the hypothesis generated from one technique is rigorously tested and confirmed by another.
Synthesis and Isolation: Obtaining the Analyte
To perform a comprehensive structural analysis, it is often necessary to synthesize and isolate the impurity in a pure form, which can then serve as a reference standard.
Synthesis Protocol
Rabeprazole Sulfone N-oxide can be synthesized by the over-oxidation of Rabeprazole.[1] The rationale behind this approach is to intentionally push the reaction beyond the formation of Rabeprazole, leveraging a potent oxidizing agent.
Step-by-Step Protocol:
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Dissolution: Dissolve Rabeprazole (1a) in a suitable solvent mixture, such as chloroform (CHCl₃).
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Oxidation: Cool the solution to 5-10°C in an ice bath. Add an excess of meta-chloroperoxybenzoic acid (m-CPBA), typically around 2.2 equivalents, portion-wise while maintaining the temperature. The use of excess m-CPBA is critical to drive the oxidation of both the sulfinyl group to a sulfone and the pyridine nitrogen to an N-oxide.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield pure Rabeprazole Sulfone N-oxide (6).[1]
Spectroscopic and Chromatographic Characterization
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is the first-line technique to determine the molecular weight of the isolated impurity. High-resolution mass spectrometry (HRMS) further provides the elemental composition, a critical piece of data for confirming the molecular formula.
Expected Data & Interpretation:
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Mass Spectrometry Data: In electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 391.9.[1] The sodium adduct [M+Na]⁺ is also commonly observed and would appear at m/z 414.3.[1]
Infrared (IR) Spectroscopy: Unmasking Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule. The key is to look for the appearance of new bands corresponding to the newly formed sulfone and N-oxide groups, and to compare the spectrum with that of Rabeprazole.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O=S=O stretch | ~1324 cm⁻¹ | Strong, characteristic absorption for the sulfone group.[1] |
| C=N stretch (Pyridine) | ~1301 cm⁻¹ | Confirms the presence of the pyridine ring.[1] |
| C-O stretch | ~1094 cm⁻¹ | Characteristic of the aryl-alkyl ether linkage in the side chain.[1] |
| N-O stretch | ~1250-1300 cm⁻¹ | A moderate to strong band indicative of the N-oxide functionality. |
| N-H stretch | ~3400 cm⁻¹ | A broad band indicating the N-H bond of the benzimidazole ring. |
The presence of a strong band around 1324 cm⁻¹ is a definitive indicator of the successful oxidation of the sulfinyl group to a sulfone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between different parts of the molecule.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the purified Rabeprazole Sulfone N-oxide in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
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1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Additionally, a DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
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2D Spectra Acquisition: Perform a suite of 2D NMR experiments, including:
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COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting the different fragments of the molecule.
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Data Interpretation Strategy:
The key to elucidating the structure lies in comparing the NMR spectra of Rabeprazole Sulfone N-oxide with that of its precursor, Rabeprazole, and the related impurity, Rabeprazole Sulfone. The literature indicates that the ¹H NMR spectrum of Rabeprazole Sulfone N-oxide is very similar to that of Rabeprazole Sulfone.[5]
¹H NMR Analysis (Predicted):
The primary difference is expected in the chemical shifts of the protons on the pyridine ring. The N-oxide group is electron-withdrawing, which will deshield the adjacent protons, causing them to shift downfield (to a higher ppm value).
| Proton Assignment | Rabeprazole Sulfone (Reported Data, ppm)[5] | Rabeprazole Sulfone N-oxide (Predicted, ppm) | Rationale for Predicted Shift |
| Pyridine-H (position 5) | ~8.0 (d) | ~8.2-8.3 (d) | Deshielding by adjacent N-oxide |
| Pyridine-H (position 6) | ~6.90 (d) | ~7.0-7.1 (d) | Less pronounced effect |
| Methylene (SO₂-CH₂) | ~4.8-5.0 (s) | ~4.8-5.0 (s) | Minimal change expected |
| Benzimidazole-H | ~7.36-7.71 (m) | ~7.36-7.71 (m) | No significant change expected |
| O-CH₂ (propoxy) | ~4.10 (t) | ~4.10 (t) | No significant change expected |
| O-CH₂-CH₂ | ~1.97 (quintet) | ~1.97 (quintet) | No significant change expected |
| CH₂-OCH₃ | ~3.48 (t) | ~3.48 (t) | No significant change expected |
| OCH₃ | ~3.25 (s) | ~3.25 (s) | No significant change expected |
| Pyridine-CH₃ | ~2.18 (s) | ~2.18 (s) | No significant change expected |
¹³C NMR Analysis (Predicted):
Similar to the ¹H NMR, the most significant changes in the ¹³C NMR spectrum will be observed for the carbons of the pyridine ring. The carbons directly bonded to the N-oxide (C2 and C6) and the carbon para to it (C4) will be significantly deshielded.
2D NMR Cross-Validating System:
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COSY: Would confirm the coupling between the propoxy chain protons and the aromatic protons on the pyridine and benzimidazole rings.
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HSQC: Would definitively assign each proton to its directly attached carbon.
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HMBC: This is the ultimate tool for confirming the overall structure. Key expected correlations would be:
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From the SO₂-CH₂ protons to the C2 of the benzimidazole ring and to C2 of the pyridine ring.
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From the pyridine-CH₃ protons to C2, C3, and C4 of the pyridine ring.
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From the O-CH₂ protons of the propoxy chain to C4 of the pyridine ring.
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These correlations would unambiguously establish the connectivity between the benzimidazole, sulfonyl, methylene bridge, and the N-oxidized pyridine moieties.
Conclusion: A Triangulated Structural Confirmation
The structure of Rabeprazole Sulfone N-oxide is definitively elucidated through a systematic and multi-pronged analytical approach. The convergence of data from mass spectrometry (confirming molecular weight and formula), IR spectroscopy (identifying key functional groups, particularly the sulfone), and a full suite of 1D and 2D NMR experiments (mapping the complete chemical structure and connectivity) provides an unassailable confirmation. This rigorous, self-validating methodology ensures the highest level of scientific integrity and is essential for meeting the stringent quality standards of the pharmaceutical industry.
References
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Reddy, G. M., Bhaskar, B. V., Khagga, M., & Reddy, P. P. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278–290. Available from: [Link]
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Venkatesh, M., & Sankar, K. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available from: [Link]
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Allmpus Laboratories. (n.d.). Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link]
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Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available from: [Link]
